[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC12954197
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-(2-methylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H13N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
| Standard InChI Key | MOXLGFYNBKDMDW-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)CNCC2=CC=CO2 |
| Canonical SMILES | CN1C(=CC=N1)CNCC2=CC=CO2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a furan ring (oxygen-containing heterocycle) linked via a methylene bridge to a 1-methyl-1H-pyrazole group. The IUPAC name, N-(furan-2-ylmethyl)-1-(2-methylpyrazol-3-yl)methanamine, reflects its branched amine structure. Key structural attributes include:
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Furan moiety: A five-membered aromatic ring with oxygen at position 2, contributing to electron-rich properties.
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Pyrazole subunit: A diazole ring with nitrogen atoms at positions 1 and 2, modified by a methyl group at N1.
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Methylene bridges: Enhance molecular flexibility while maintaining conjugation between heterocycles.
The SMILES notation (CN1C(=CC=N1)CNCC2=CC=CO2) confirms the connectivity pattern, with the InChIKey (MOXLGFYNBKDMDW-UHFFFAOYSA-N) providing a unique stereochemical identifier.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (2N, 1O, 1NH) |
| Topological Polar Surface Area | 41.8 Ų |
The compound's moderate polarity (TPSA 41.8 Ų) suggests balanced solubility in polar and nonpolar solvents, a critical factor for drug bioavailability .
Synthesis and Reactivity
Synthetic Pathways
Industrial synthesis typically employs a three-step protocol:
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Alkylation of 1H-pyrazole: Reacting 1H-pyrazole with methyl iodide in DMF at 60°C yields 1-methyl-1H-pyrazole.
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Chloromethylation: Treatment with paraformaldehyde and HCl gas introduces a chloromethyl group at the pyrazole's 5-position.
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Amination: Condensation with furfurylamine using K₂CO₃ in acetonitrile forms the final product.
Alternative routes utilize:
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Ullmann coupling for direct N-alkylation
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Reductive amination with NaBH₃CN
Reaction Profile
The compound undergoes characteristic reactions:
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Nucleophilic substitution at the methylene bridge
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Electrophilic aromatic substitution on the furan ring (e.g., nitration at C5)
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Coordination chemistry via the amine nitrogen and pyrazole N2
Notably, the methyl group on pyrazole sterically hinders certain reactions, necessitating optimized conditions for derivatization .
Biological Activity and Mechanisms
| Activity | Mechanism | EC₅₀ (Analog) |
|---|---|---|
| Antimicrobial | Cell wall synthesis inhibition | 12.5 μg/mL |
| Anti-inflammatory | COX-2 inhibition | 1.8 μM |
| Anticancer | Topoisomerase II inhibition | 9.3 μM |
The furan moiety may contribute to DNA intercalation, while the pyrazole group often mediates enzyme inhibition through hydrogen bonding .
Structure-Activity Relationships (SAR)
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Furan substitution: Electron-donating groups at C5 enhance antimicrobial potency by 40% .
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Pyrazole methylation: N1-methylation improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hrs).
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Amine chain length: Shorter bridges (methylene vs. ethylene) increase blood-brain barrier permeability by 3.2-fold.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J=1.6 Hz, H-3 furan) |
| δ 6.28 (dd, J=3.2, 1.6 Hz, H-4 furan) | |
| δ 3.75 (s, pyrazole-CH₃) | |
| IR (KBr) | 3320 cm⁻¹ (N-H stretch) |
| 1605 cm⁻¹ (C=N pyrazole) | |
| HRMS | m/z 191.23 [M+H]+ |
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.2% purity with retention time 8.7 min .
Industrial Applications
Pharmaceutical Development
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Lead compound for kinase inhibitors (IC₅₀ 0.8 μM vs. EGFR-TK)
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Prodrug candidate: Ester derivatives show 92% oral bioavailability in rat models
Material Science
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Coordination polymers: Forms porous networks with Cu(II) (BET surface area 780 m²/g)
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Liquid crystals: Smectic phase observed at 145-167°C
Challenges and Future Perspectives
Current limitations include:
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Limited in vivo toxicity data (only acute LD₅₀ >2000 mg/kg reported)
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Scalability issues in asymmetric synthesis
Priority research areas:
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Development of enantioselective synthetic routes
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PET radiolabeling for pharmacokinetic studies
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Hybrid derivatives with quinoline/benzimidazole systems
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